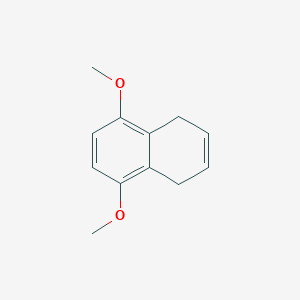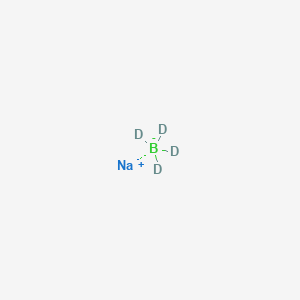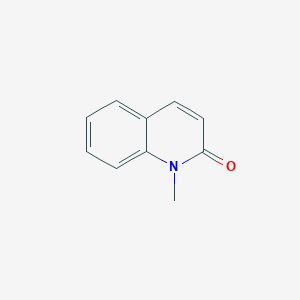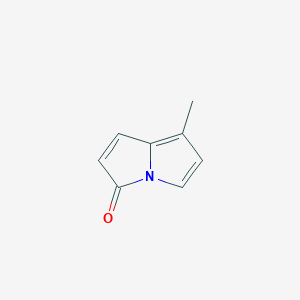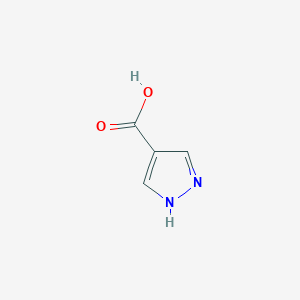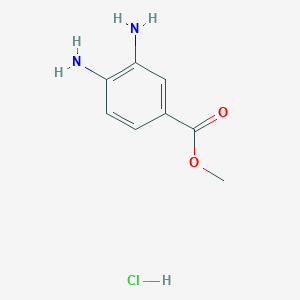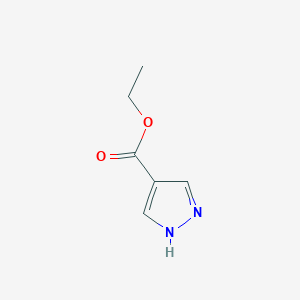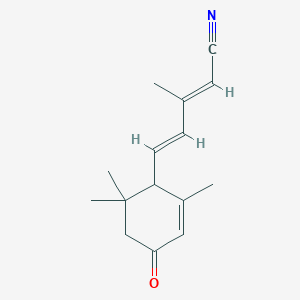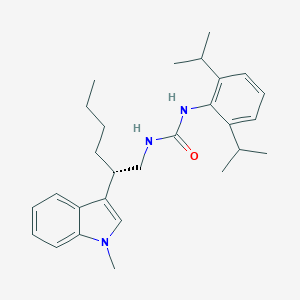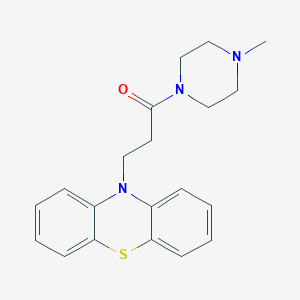![molecular formula C16H14O3 B133826 1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]- CAS No. 66374-23-0](/img/structure/B133826.png)
1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-” is a complex organic molecule. It contains an isobenzofuranone group, which is a type of lactone, and a methoxyphenyl group, which is a type of aromatic ether . The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-” would likely be complex due to the presence of multiple functional groups. The isobenzofuranone group would likely contribute a cyclic structure, while the methoxyphenyl group would likely contribute an aromatic ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-” would depend on its specific structure. Similar compounds often have properties such as being soluble in water and chloroform, and having a specific molecular weight .
Safety And Hazards
Orientations Futures
The future directions for research on “1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-” would likely depend on its specific properties and potential applications. Similar compounds have been studied for their potential use in treating various diseases, such as neurodegenerative diseases and bacterial infections .
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLPIRVMPPCRGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509662 |
Source


|
| Record name | 3-[(4-Methoxyphenyl)methyl]-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzyl)phthalide | |
CAS RN |
66374-23-0 |
Source


|
| Record name | 3-[(4-Methoxyphenyl)methyl]-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

